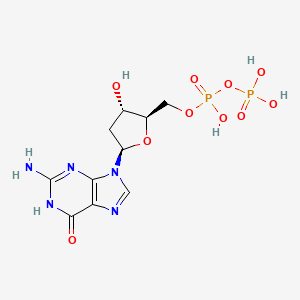

2'-Deoxyguanosine-5'-diphosphate

Description

dGDP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2'-Deoxyguanosine-5'-diphosphate is a natural product found in Homo sapiens with data available.

dGDP is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKGWCTVFSRMJU-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027110 | |

| Record name | [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dGDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.5 mg/mL | |

| Record name | dGDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3493-09-2 | |

| Record name | dGDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dGDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2'-Deoxyguanosine-5'-diphosphate: A Comprehensive Technical Guide on its Structure, Function, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyguanosine-5'-diphosphate (dGDP) is a crucial intermediate in nucleotide metabolism, playing a pivotal role in the biosynthesis of deoxyguanosine triphosphate (dGTP), an essential precursor for DNA synthesis. Furthermore, its structural analog, guanosine (B1672433) diphosphate (B83284) (GDP), is a key regulator in signal transduction pathways mediated by G-proteins. This technical guide provides an in-depth exploration of the structure, function, and significance of dGDP. It includes a summary of its physicochemical properties, a detailed analysis of its role in purine (B94841) metabolism and G-protein signaling, a compilation of available quantitative data, and a comprehensive experimental protocol for its analysis. This document aims to serve as a valuable resource for researchers and professionals involved in molecular biology, biochemistry, and drug development.

Structure and Physicochemical Properties

This compound is a purine 2'-deoxyribonucleoside 5'-diphosphate. Its structure consists of a guanine (B1146940) base attached to the 1' position of a 2'-deoxyribose sugar, which is in turn esterified with a diphosphate group at the 5' position.[1][2] The absence of a hydroxyl group at the 2' position of the ribose sugar distinguishes it from its ribonucleoside counterpart, guanosine diphosphate (GDP).

The chemical formula for dGDP is C₁₀H₁₅N₅O₁₀P₂.[2] It exists as an anion at physiological pH. Various synonyms for dGDP include deoxyguanosine diphosphate, dGDP, and 2'-Deoxy-GDP.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₅N₅O₁₀P₂ | [2] |

| IUPAC Name | [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (B84403) | PubChem CID: 439220 |

| Molar Mass | 427.20 g/mol | PubChem CID: 439220 |

| Canonical SMILES | C1--INVALID-LINK--N)COP(=O)(O)OP(=O)(O)O">C@HO | PubChem CID: 439220 |

| InChI Key | CIKGWCTVFSRMJU-KVQBGUIXSA-N | PubChem CID: 439220 |

Biological Function and Significance

The primary functions of this compound are centered around its roles as a key intermediate in the synthesis of DNA precursors and its involvement in cellular signaling pathways.

Role in Purine Metabolism

dGDP is a critical intermediate in the de novo and salvage pathways of purine biosynthesis, which ultimately lead to the formation of dGTP, a building block for DNA replication and repair.

The synthesis of dGDP occurs through the phosphorylation of 2'-deoxyguanosine-5'-monophosphate (dGMP). This reaction is catalyzed by the enzyme guanylate kinase (GUK1) , which transfers a phosphate group from ATP to dGMP.[3][4][5]

Reaction: dGMP + ATP ⇌ dGDP + ADP[5][6]

Subsequently, dGDP is phosphorylated to dGTP by nucleoside diphosphate kinase (NDPK) .

dGDP also plays a regulatory role in purine metabolism. Along with ADP, it acts as a feedback inhibitor of ribose-5-phosphate pyrophosphokinase (PRPS) , the enzyme that produces phosphoribosyl pyrophosphate (PRPP), a key precursor for nucleotide synthesis. This inhibition helps to maintain a balanced pool of purine nucleotides within the cell.

Figure 1: Role of dGDP in the de novo purine biosynthesis pathway.

Involvement in G-Protein Signaling

While dGDP itself is not the primary nucleotide in G-protein signaling, its ribonucleoside counterpart, GDP, is central to the activation cycle of these crucial signaling molecules. G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[7][8][9]

The activation process is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR). This binding induces a conformational change in the GPCR, which then acts as a guanine nucleotide exchange factor (GEF) for the associated heterotrimeric G-protein. The GEF activity of the activated GPCR facilitates the release of GDP from the Gα subunit, allowing GTP to bind in its place.[8] This exchange triggers the dissociation of the Gα subunit from the Gβγ dimer, both of which can then interact with downstream effector proteins to propagate the signal. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, returning the G-protein to its inactive state.

Figure 2: The G-protein activation cycle involving GDP-GTP exchange.

Quantitative Data

Quantitative data on the enzymatic kinetics and intracellular concentrations of dGDP are essential for a comprehensive understanding of its metabolic and signaling roles. However, specific data for dGDP is limited in the literature, with more information available for its ribonucleoside counterpart, GDP, and its precursor, GMP.

Table 2: Enzymatic Kinetic Parameters

| Enzyme | Substrate | Organism | Km | kcat | Reference |

| Guanylate Kinase | GMP | Saccharomyces cerevisiae | 4-fold lower than dGMP | 8-fold higher than dGMP | [10] |

| Guanylate Kinase | dGMP | Saccharomyces cerevisiae | Higher than GMP | Lower than GMP | [10] |

Table 3: Intracellular Concentrations

| Cell Type | Condition | Ras-Bound GDP (fmol/mg protein) | Ras-Bound GTP (fmol/mg protein) | Reference |

| NIH 3T3 | Parental | 509 | 1.3 | [11] |

| NIH 3T3 | Ha-Ras overexpressing | 7008 | 21.3 | [11] |

| NIH 3T3 | Activated Ha-Ras overexpressing | 5013 | 2049 | [11] |

Note: The provided data pertains to Ras-bound GDP and GTP levels, not the total intracellular concentration of dGDP. Direct measurements of total cellular dGDP concentrations are not widely reported.

Experimental Protocols

The quantification of dGDP in biological samples is typically achieved using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. Ion-pair reversed-phase HPLC is a commonly employed technique for the separation of nucleotides.

Protocol: Quantification of dGDP by Ion-Pair Reversed-Phase HPLC

This protocol provides a general framework for the analysis of dGDP. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

4.1.1. Materials and Reagents

-

dGDP standard: High purity (≥95%)

-

Mobile Phase A: 100 mM potassium phosphate monobasic (KH₂PO₄), 10 mM tetrabutylammonium (B224687) bromide (TBAB), pH adjusted to 6.9 with KOH.

-

Mobile Phase B: 50% Acetonitrile in 100 mM KH₂PO₄, 10 mM TBAB, pH 6.9.

-

Sample Extraction Buffer: 0.6 M Perchloric acid.

-

Neutralization Solution: 1 M Potassium carbonate.

-

HPLC System: A system equipped with a UV detector (254 nm) and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

4.1.2. Sample Preparation

-

Cell Lysis and Extraction:

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of ice-cold 0.6 M perchloric acid.

-

Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Add 1 M potassium carbonate dropwise while vortexing to neutralize the extract to pH 6-7.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

4.1.3. HPLC Analysis

-

Column Equilibration: Equilibrate the C18 column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.

-

Injection: Inject 20 µL of the prepared sample or dGDP standard.

-

Gradient Elution:

-

0-5 min: 100% Mobile Phase A

-

5-25 min: Linear gradient from 0% to 50% Mobile Phase B

-

25-30 min: 50% Mobile Phase B

-

30-35 min: Linear gradient from 50% to 0% Mobile Phase B

-

35-45 min: 100% Mobile Phase A (re-equilibration)

-

-

Detection: Monitor the absorbance at 254 nm. The retention time of dGDP should be determined by running a pure standard.

-

Quantification: Create a standard curve by injecting known concentrations of the dGDP standard. The concentration of dGDP in the samples can be calculated based on the peak area and the standard curve.

Figure 3: Experimental workflow for the quantification of dGDP.

Conclusion

This compound is a fundamental molecule in cellular metabolism and signaling. Its role as a direct precursor to dGTP underscores its importance in maintaining genomic integrity through DNA synthesis and repair. While its direct involvement in G-protein signaling is secondary to its ribonucleoside counterpart, the metabolic pathways that produce dGDP are intricately linked to the overall nucleotide pool that fuels these signaling events. The quantitative data, though limited, provides a foundation for further investigation into the kinetics and cellular dynamics of dGDP. The provided experimental protocol offers a robust method for the accurate quantification of this important nucleotide. A deeper understanding of dGDP metabolism and regulation will undoubtedly provide valuable insights for researchers in basic science and for professionals engaged in the development of novel therapeutic strategies targeting nucleotide-dependent processes.

References

- 1. Video: Activation and Inactivation of G Proteins [jove.com]

- 2. P. aeruginosa Metabolome Database: dGDP (PAMDB000209) [pseudomonas.umaryland.edu]

- 3. prospecbio.com [prospecbio.com]

- 4. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 5. Reactome | (d)GMP + ATP <=> (d)GDP + ADP (GUK1) [reactome.org]

- 6. ATP + dGMP = ADP + dGDP ( Purine nucleotides and Nucleosides metabolism ) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. app.studyraid.com [app.studyraid.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of absolute amounts of GDP and GTP bound to Ras in mammalian cells: comparison of parental and Ras-overproducing NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Deoxyguanosine Diphosphate (dGDP) in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyguanosine diphosphate (B83284) (dGDP) is a critical intermediate in purine (B94841) metabolism, positioned at a key intersection of the de novo and salvage pathways that supply the building blocks for DNA synthesis. While often overshadowed by its triphosphate counterpart, dGTP, a thorough understanding of dGDP's synthesis, conversion, and regulatory functions is paramount for research in oncology, virology, and genetic disorders. This technical guide provides an in-depth analysis of the multifaceted role of dGDP, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

The Position of dGDP in Purine Metabolism

dGDP is a purine 2'-deoxyribonucleoside diphosphate, consisting of a guanine (B1146940) base, a deoxyribose sugar, and two phosphate (B84403) groups.[1] Its metabolic significance stems from its involvement in two primary pathways:

-

De Novo Synthesis: In this pathway, ribonucleotides are synthesized from simpler precursors and subsequently converted to deoxyribonucleotides. Guanosine (B1672433) diphosphate (GDP) is reduced by the enzyme ribonucleotide reductase (RNR) to form dGDP.[2][3]

-

Salvage Pathway: This pathway recycles pre-existing purine bases and nucleosides from the degradation of nucleic acids. Guanine can be converted to guanosine monophosphate (GMP), which is then phosphorylated to GDP.[4][5] Furthermore, deoxyguanosine can be phosphorylated to deoxyguanosine monophosphate (dGMP), which is subsequently phosphorylated to dGDP by guanylate kinase.[6]

Once formed, dGDP has a primary fate: phosphorylation by nucleoside diphosphate kinase (NDPK) to deoxyguanosine triphosphate (dGTP), a direct precursor for DNA synthesis.[6]

Core Functions of dGDP

The role of dGDP extends beyond that of a simple metabolic intermediate. It is a key player in the intricate regulation of nucleotide pools, primarily through its interaction with ribonucleotide reductase.

Precursor to dGTP for DNA Synthesis

The most fundamental role of dGDP is to serve as the immediate precursor to dGTP. The enzyme nucleoside diphosphate kinase (NDPK) catalyzes the transfer of a phosphate group from a nucleoside triphosphate (typically ATP) to dGDP, yielding dGTP and ADP.[6] Maintaining a balanced supply of dGTP is crucial for the fidelity of DNA replication and repair.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is the rate-limiting enzyme in the synthesis of all four deoxyribonucleotides and is subject to complex allosteric regulation to ensure a balanced supply of DNA precursors. dGDP, along with other deoxynucleoside diphosphates, acts as an allosteric effector of RNR.[7]

-

Negative Feedback Inhibition: dGDP can act as a negative effector, inhibiting the reduction of UDP and GDP.[7] This feedback mechanism helps to prevent the overproduction of pyrimidine (B1678525) deoxyribonucleotides and dGTP.

-

Positive Allosteric Activation: Conversely, dGDP has been shown to activate the reduction of ADP to dADP.[7]

This dual regulatory role of dGDP is a critical component of the cell's strategy to maintain the appropriate ratios of the four dNTPs required for DNA synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules involved in dGDP metabolism.

Table 1: Kinetic Parameters of Ribonucleotide Reductase (Mammalian)

| Substrate | Effector | Km (mM) | Vmax (nmol/5x106 cells/h) | Reference |

| CDP | dCTP | 0.033 | 0.158 | [8] |

| ADP | GTP | 0.20 | 0.667 | [8] |

Note: Direct Ki values for dGDP as an inhibitor are not consistently reported in the literature, but studies indicate it acts as a noncompetitive inhibitor.[7]

Table 2: Kinetic Parameters of Nucleoside Diphosphate Kinase (NDPK)

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Reference |

| GDP | MrPPK D127S | 2020 | Not Reported | |

| TDP | Dictyostelium | Not Reported | 1100 | [9] |

Table 3: Intracellular Nucleotide Concentrations in Mammalian Cells

| Nucleotide | Cell Type | Concentration (fmol/mg protein) | Reference |

| Ras-bound GDP | NIH 3T3 fibroblasts | 509 | [11] |

| Ras-bound GTP | NIH 3T3 fibroblasts | 1.3 | [11] |

Experimental Protocols

Assay for Ribonucleotide Reductase Activity

This protocol is adapted from methods used to measure the activity of human RNR by quantifying the conversion of a radiolabeled substrate.[12][13]

Materials:

-

Recombinant human RNR subunits (R1 and R2)

-

[5-3H]CDP (or other radiolabeled ribonucleoside diphosphate)

-

ATP, dGTP, dTTP (as allosteric effectors)

-

Dithiothreitol (DTT)

-

Human thioredoxin 1 (hTrx1)

-

Human thioredoxin reductase 1 (hTrxR1)

-

NADPH

-

Assay buffer (e.g., 50 mM HEPES, 15 mM MgCl2, 150 mM KCl, 5% glycerol, pH 7.6)

-

Quenching solution (e.g., perchloric acid)

-

Calf alkaline phosphatase

-

Carrier deoxycytidine (dC)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing R1 and R2 subunits, assay buffer, ATP (as an activity effector), and the specific allosteric effector being tested (e.g., dTTP for GDP reduction).

-

Add hTrx1, hTrxR1, and NADPH to the mixture.

-

To investigate the inhibitory effect of dGDP, add varying concentrations of dGDP to the reaction mixtures.

-

Pre-incubate all components at 37°C for 1 minute.

-

Initiate the reaction by adding the radiolabeled substrate (e.g., [5-3H]CDP).

-

Incubate at 37°C for a defined period (e.g., 2 minutes), taking aliquots at several time points.

-

Quench the reaction in each aliquot by adding perchloric acid and boiling for 2 minutes.

-

Centrifuge the quenched samples to pellet precipitated protein.

-

Transfer the supernatant to a new tube and dephosphorylate the product by adding calf alkaline phosphatase and carrier dC. Incubate at 37°C for 2 hours.

-

Quantify the amount of radiolabeled deoxycytidine (dC) formed using scintillation counting.

-

Calculate the specific activity of the enzyme and determine the inhibitory effect of dGDP.

HPLC Analysis of dGDP and other Deoxynucleotides

This protocol outlines a general method for the separation and quantification of intracellular nucleotides using high-performance liquid chromatography (HPLC).

Materials:

-

Cell culture or tissue samples

-

Trichloroacetic acid (TCA) or methanol (B129727) for extraction

-

Neutralizing agent (e.g., Freon-trioctylamine or KOH)

-

HPLC system with a reverse-phase C18 column and UV detector

-

Mobile phase (e.g., ammonium (B1175870) phosphate buffer with an acetonitrile (B52724) gradient)

-

dGDP and other nucleotide standards

Procedure:

-

Extraction: Harvest cells or tissue and rapidly extract nucleotides using ice-cold TCA or methanol to precipitate macromolecules and halt enzymatic activity.

-

Neutralization: Centrifuge the extract to remove the precipitate. Neutralize the acidic supernatant.

-

HPLC Analysis:

-

Inject the neutralized extract onto a C18 reverse-phase HPLC column.

-

Elute the nucleotides using a suitable gradient of mobile phase.

-

Monitor the elution profile using a UV detector at a wavelength of 254 nm.

-

-

Quantification:

-

Identify the dGDP peak by comparing its retention time to that of a known dGDP standard.

-

Quantify the amount of dGDP by integrating the peak area and comparing it to a standard curve generated with known concentrations of dGDP.

-

Visualizations of Key Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central pathways involving dGDP.

Caption: Overview of dGDP's position in purine metabolism.

Caption: Allosteric regulation of Ribonucleotide Reductase by dGDP.

References

- 1. Deoxyguanosine diphosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Solved Which of the following are products of the | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for dGDP (HMDB0000960) [hmdb.ca]

- 7. Nucleoside 5'-diphosphates as effectors of mammalian ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure, Folding and Stability of Nucleoside Diphosphate Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Biosynthesis of 2'-Deoxyguanosine-5'-Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 2'-Deoxyguanosine-5'-diphosphate (dGDP), a critical precursor for DNA synthesis. The document details the primary enzymatic pathways, presents key quantitative data for the involved enzymes, outlines detailed experimental protocols for their study, and provides visual representations of the metabolic routes.

Core Biosynthetic Pathways

The cellular pool of this compound (dGDP) is maintained through two primary routes: the de novo synthesis pathway and the salvage pathway. Both pathways converge on the phosphorylation of guanosine (B1672433) monophosphate (GMP) or deoxyguanosine monophosphate (dGMP), followed by the reduction of the resulting diphosphate (B83284).

1. De Novo Synthesis Pathway: This pathway builds purine (B94841) nucleotides from simpler precursor molecules. The synthesis of dGDP via this route begins with the formation of inosine (B1671953) monophosphate (IMP), a common precursor for all purine nucleotides. IMP is then converted to guanosine monophosphate (GMP). Guanylate kinase subsequently phosphorylates GMP to guanosine diphosphate (GDP). The crucial step in forming the deoxyribonucleotide is the reduction of the ribose moiety of GDP to 2'-deoxyribose, a reaction catalyzed by the enzyme ribonucleotide reductase (RNR), yielding dGDP.

2. Salvage Pathway: This pathway recycles pre-existing purine bases and nucleosides from the degradation of nucleic acids. Deoxyguanosine, salvaged from DNA breakdown, is phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP). Guanylate kinase then catalyzes the phosphorylation of dGMP to dGDP.[1] This pathway is a more energy-efficient means of producing deoxyribonucleotides.[2]

Quantitative Data

The efficiency and regulation of dGDP biosynthesis are governed by the kinetic properties of the key enzymes involved. The following tables summarize available quantitative data for human guanylate kinase and ribonucleotide reductase.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Human Guanylate Kinase (GUK1) | GMP | 20.7 | 58.5 | 2.8 x 10⁶ | [3] |

| dGMP | Data not readily available in searched literature | ||||

| Human Ribonucleotide Reductase (RRM1/RRM2) | GDP | k_cat_/K_m_ values are within 100-fold of the value for CDP | [4] |

Table 1: Kinetic Parameters of Key Enzymes in dGDP Biosynthesis.

| Metabolite | Intracellular Concentration | Cell Type/Organism | Reference |

| GTP | ~0.1 - 1.0 mM | Eukaryotic cells | [5] |

| GDP | Ratio of GTP:GDP is ~10:1 | Eukaryotic cells | [6] |

| dGTP | 100-fold lower than GTP in proliferating cells | Eukaryotic cells | [7] |

| dGDP | Data not readily available in searched literature |

Table 2: Intracellular Concentrations of Guanosine Nucleotides.

Experimental Protocols

Guanylate Kinase Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay continuously monitors guanylate kinase activity by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[8][9]

Principle:

-

GMP + ATP --(Guanylate Kinase)--> GDP + ADP

-

ADP + Phosphoenolpyruvate (B93156) (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate (B1213749)

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate (B86563) + NAD⁺

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.[10]

-

Substrate Solution: 10 mM GMP in Assay Buffer.

-

Co-substrate Solution: 20 mM ATP in Assay Buffer.

-

Coupling Enzyme Mix: In Assay Buffer, add phosphoenolpyruvate to a final concentration of 1.5 mM, NADH to 0.3 mM, and sufficient units of pyruvate kinase and lactate dehydrogenase.[11]

-

Guanylate Kinase: Purified enzyme diluted in cold Assay Buffer to the desired concentration.

Procedure:

-

In a 96-well plate or cuvette, add 50 µL of the Coupling Enzyme Mix.

-

Add 25 µL of the Substrate Solution (GMP).

-

Add 25 µL of the Guanylate Kinase solution.

-

Initiate the reaction by adding 25 µL of the Co-substrate Solution (ATP).

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the guanylate kinase activity.

Ribonucleotide Reductase Activity Assay (LC-MS/MS Method)

This method provides a highly sensitive and specific quantification of the dGDP produced by RNR.[11]

Principle:

The RNR reaction is performed, and the resulting dGDP is dephosphorylated to deoxyguanosine, which is then quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Reagents:

-

RNR Reaction Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA.[13]

-

Substrate: 10 mM GDP in water.

-

Allosteric Effector: 30 mM ATP in water.

-

Reducing System: 10 mM DTT (or a system with thioredoxin and thioredoxin reductase).

-

RNR Enzyme: Purified R1 and R2 subunits.

-

Quenching Solution: 10% Trichloroacetic Acid (TCA).

-

Dephosphorylation Enzyme: Calf Intestinal Phosphatase (CIP).[12]

-

Internal Standard: Labeled deoxyguanosine (e.g., ¹³C₁₀, ¹⁵N₅-dG).

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the RNR Reaction Buffer, GDP, ATP, and the reducing system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the RNR enzyme.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an equal volume of ice-cold Quenching Solution.

-

-

Sample Preparation:

-

Centrifuge the quenched reaction to pellet precipitated protein.

-

Transfer the supernatant to a new tube.

-

Neutralize the sample with a suitable base (e.g., ammonium (B1175870) hydroxide).

-

Add CIP and incubate at 37°C for 1-2 hours to dephosphorylate dGDP to deoxyguanosine.[12]

-

Add the internal standard.

-

Filter the sample through a 0.2 µm filter.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases such as ammonium formate (B1220265) and acetonitrile.

-

Perform detection using a tandem mass spectrometer in positive ion mode, monitoring the specific mass transitions for deoxyguanosine and the internal standard.

-

Quantify the amount of dGDP produced by comparing the peak area ratio of deoxyguanosine to the internal standard against a standard curve.

-

HPLC Method for dGDP Quantification

This protocol outlines a general approach for the separation and quantification of dGDP from a mixture of nucleotides using ion-pair reverse-phase HPLC.

Principle:

Ion-pairing reagents in the mobile phase neutralize the negative charges on the phosphate (B84403) groups of nucleotides, allowing for their retention and separation on a C18 reverse-phase column. Detection is typically performed by UV absorbance at 254 nm.

Instrumentation and Reagents:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size).

-

Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide.

-

Mobile Phase B: 50% Acetonitrile in Mobile Phase A.

-

Standards: Prepare standard solutions of dGMP, dGDP, and dGTP of known concentrations.

Procedure:

-

Sample Preparation:

-

For in vitro enzyme assays, stop the reaction as described in the RNR assay protocol.

-

For cellular extracts, use a validated nucleotide extraction method (e.g., TCA or methanol (B129727) extraction).

-

Filter the sample through a 0.2 µm filter.

-

-

Chromatography:

-

Equilibrate the column with 100% Mobile Phase A.

-

Inject the sample.

-

Run a linear gradient from 0% to 100% Mobile Phase B over a suitable time (e.g., 20 minutes) to elute the nucleotides.

-

Monitor the absorbance at 254 nm.

-

-

Quantification:

-

Identify the dGDP peak based on its retention time compared to the standard.

-

Calculate the concentration of dGDP by integrating the peak area and comparing it to a standard curve generated from the dGDP standards.

-

Visualizations

The following diagrams illustrate the key biosynthetic pathways and an experimental workflow.

Caption: De Novo Biosynthesis Pathway of dGDP.

Caption: Salvage Pathway for dGDP Biosynthesis.

Caption: Workflow for RNR Activity Assay.

References

- 1. Reactome | (d)GMP + ATP <=> (d)GDP + ADP (GUK1) [reactome.org]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 5. Quantification of Intracellular DNA-Protein Cross-Links with N7-Methyl-2'-Deoxyguanosine and Their Contribution to Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 7. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 12. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Deoxyguanosine Diphosphate (dGDP) from Deoxyguanosine Monophosphate (dGMP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyguanosine diphosphate (B83284) (dGDP) is a critical intermediate in the biosynthesis of deoxyguanosine triphosphate (dGTP), an essential precursor for DNA synthesis and repair.[1] The enzymatic phosphorylation of deoxyguanosine monophosphate (dGMP) to dGDP is a key regulatory step in maintaining the fidelity of genetic information and ensuring cellular viability.[2][3] This technical guide provides a comprehensive overview of the enzymatic synthesis of dGDP from dGMP, focusing on the core enzyme, Guanylate Kinase. We present a detailed examination of the reaction mechanism, quantitative kinetic data, experimental protocols for in vitro synthesis, and the broader context of this reaction within cellular metabolic pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development, and biotechnology.

Introduction: The Central Role of Guanylate Kinase

The enzymatic conversion of dGMP to dGDP is catalyzed by the enzyme Guanylate Kinase (GK) , also known as dGMP kinase or ATP:GMP phosphotransferase (EC 2.7.4.8).[4][5] This enzyme plays a pivotal role in the de novo and salvage pathways of purine (B94841) nucleotide biosynthesis, ensuring a balanced supply of guanine (B1146940) nucleotides for cellular processes.[2][5] The reaction is a reversible phosphoryl transfer from a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP), to dGMP, yielding dGDP and adenosine diphosphate (ADP).[4][6]

The fundamental reaction is as follows:

dGMP + ATP ⇌ dGDP + ADP

Human Guanylate Kinase (hGMPK) is the only known enzyme responsible for cellular GDP production, making it indispensable for cell viability and proliferation.[2][3] Consequently, hGMPK is a significant target for the development of antiviral and anticancer therapies.[2][6]

Catalytic Mechanism and Enzyme Structure

Guanylate Kinase belongs to the nucleoside monophosphate (NMP) kinase family, characterized by a conserved three-dimensional structure.[5] The enzyme comprises three main domains: the CORE domain, the GMP-binding (NMP-binding) domain, and a LID domain.[3][5][7] The binding of substrates instigates substantial conformational changes, an "induced fit" mechanism, that correctly orients the substrates for catalysis.[5][8] The binding of GMP to its domain triggers a conformational shift that facilitates the subsequent binding of ATP and the transfer of the γ-phosphate.[5]

Quantitative Analysis of Guanylate Kinase Activity

The enzymatic efficiency of Guanylate Kinase in catalyzing the phosphorylation of dGMP is described by its kinetic parameters. These values can differ based on the source of the enzyme and the specific experimental conditions. Below is a summary of key quantitative data from various studies.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human Guanylate Kinase (hGMPK) | dGMP | Data not explicitly found for dGMP, often grouped with GMP | - | - | [2] |

| Plasmodium falciparum Thymidylate Kinase (PfTMK) | dGMP | 130 ± 20 | 1.8 ± 0.1 | 1.4 x 104 | [9] |

| Rice Plastid/Mitochondrial Guanylate Kinase (OsGKpm) | dGMP | Specific Km not provided, but activity was measured | - | - | [10] |

| Bacteriophage T4 Deoxynucleotide Kinase | dGMP | 14 | 125 | 8.9 x 106 | [8] |

Note: Kinetic data for the specific phosphorylation of dGMP by human Guanylate Kinase is not always distinctly separated from that of GMP in the literature. PfTMK, while primarily a thymidylate kinase, exhibits significant dGMP kinase activity.

Signaling Pathways and Metabolic Significance

The conversion of dGMP to dGDP is a crucial step within the broader purine metabolism pathway, which is essential for DNA synthesis. This reaction ensures the availability of dGTP, one of the four deoxyribonucleoside triphosphates required for DNA replication and repair.

Experimental Protocols

The following section outlines a generalized methodology for the in vitro enzymatic synthesis of dGDP from dGMP using recombinant Guanylate Kinase. This protocol is a composite based on common practices described in the literature.

Materials and Reagents

-

Recombinant Guanylate Kinase (Human or other source)

-

Deoxyguanosine monophosphate (dGMP), sodium salt

-

Adenosine triphosphate (ATP), disodium (B8443419) salt

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Pyruvate (B1213749) Kinase (PK) and Lactate (B86563) Dehydrogenase (LDH) (for coupled assay)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

EDTA (for reaction quenching)

-

Deionized water

Enzymatic Reaction Setup

-

Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

5 mM dGMP

-

10 mM ATP

-

1X Reaction Buffer

-

Recombinant Guanylate Kinase (concentration to be optimized, e.g., 0.1 - 1 µg/mL)

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction time may need to be optimized based on the desired yield and enzyme activity.

Monitoring the Reaction

The production of dGDP can be monitored using a coupled enzyme assay. In this system, the ADP produced is used to convert PEP to pyruvate by Pyruvate Kinase, and the pyruvate is then reduced to lactate by Lactate Dehydrogenase, a process that oxidizes NADH to NAD⁺. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm.

The coupled assay reaction mixture would include:

-

Components from the primary reaction (dGMP, ATP, GK)

-

1 mM PEP

-

0.2 mM NADH

-

~5 units/mL PK

-

~7 units/mL LDH

Reaction Termination and Product Analysis

The reaction can be terminated by adding EDTA to chelate Mg²⁺ ions, which are essential for GK activity, or by heat inactivation. The reaction products can be analyzed and purified using High-Performance Liquid Chromatography (HPLC), typically with an anion-exchange column.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the enzymatic synthesis and analysis of dGDP.

Applications in Drug Development

The essential role of Guanylate Kinase in nucleotide metabolism makes it a prime target for therapeutic intervention.[6] Inhibitors of hGMPK can disrupt DNA synthesis in rapidly proliferating cancer cells or in virally infected cells.[2] Furthermore, some nucleoside analog prodrugs require phosphorylation by GK to become active.[2][3] A thorough understanding of the enzymatic synthesis of dGDP is therefore critical for the design and screening of novel chemotherapeutic agents.

Conclusion

The enzymatic synthesis of dGDP from dGMP, catalyzed by Guanylate Kinase, is a fundamental biochemical reaction with significant implications for cellular life and disease. This guide has provided a detailed overview of the enzyme, its mechanism, and quantitative aspects of the reaction. The experimental protocols and workflows presented herein offer a practical framework for researchers to produce and study dGDP in a laboratory setting. As our understanding of nucleotide metabolism continues to grow, the importance of this enzymatic step in both basic research and drug development is set to expand.

References

- 1. nbinno.com [nbinno.com]

- 2. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GMP kinase - Creative Enzymes [creative-enzymes.com]

- 5. benchchem.com [benchchem.com]

- 6. Reactome | (d)GMP + ATP <=> (d)GDP + ADP (GUK1) [reactome.org]

- 7. Comprehensive profiling of the catalytic conformations of human Guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of bacteriophage T4 deoxynucleotide kinase with its substrates dGMP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dGMP Binding to Thymidylate Kinase from Plasmodium falciparum Shows Half-Site Binding and Induces Protein Dynamics at the Dimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diversity in Guanosine 3′,5′-Bisdiphosphate (ppGpp) Sensitivity among Guanylate Kinases of Bacteria and Plants - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyguanosine Diphosphate (dGDP): A Technical Guide to its Discovery and Biochemical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyguanosine diphosphate (B83284) (dGDP), a pivotal molecule in cellular metabolism, plays a crucial role as a direct precursor to deoxyguanosine triphosphate (dGTP), an essential building block for DNA synthesis and repair. While the historical record does not pinpoint a singular moment of discovery, its identification is intrinsically linked to the foundational research in nucleic acid biochemistry and enzymology, particularly the groundbreaking work on DNA synthesis in the mid-20th century. This technical guide provides an in-depth exploration of the historical context of dGDP's emergence in the scientific landscape, its biochemical significance, and the key experimental methodologies that have defined our understanding of this critical nucleotide.

Historical Context: An Implied Discovery

The discovery of deoxyguanosine diphosphate (dGDP) was not a singular event but rather an implicit outcome of the intensive investigation into the biosynthesis of deoxyribonucleic acid (DNA) in the 1950s. The pioneering work of Arthur Kornberg and his colleagues, which led to the isolation and characterization of DNA polymerase I, was instrumental in elucidating the pathway of DNA synthesis.[1][2][3] Their research demonstrated that deoxynucleoside triphosphates (dNTPs), including dGTP, were the direct precursors for DNA polymerization.[4][5]

This fundamental discovery necessitated the existence of pathways for the synthesis of these dNTPs. Subsequent research into nucleotide metabolism revealed that deoxynucleoside diphosphates, including dGDP, serve as the immediate precursors to their triphosphate counterparts. The enzymatic conversion of dGDP to dGTP is a critical step in providing the necessary substrates for DNA replication and repair. While Kornberg's work focused on the polymerization of dNTPs, it laid the essential groundwork for understanding the metabolism of their precursors.

dot

Biochemical Significance and Signaling Pathways

Deoxyguanosine diphosphate is a central intermediate in purine (B94841) metabolism.[6][7] It is synthesized from deoxyguanosine monophosphate (dGMP) and is subsequently phosphorylated to dGTP. This process is essential for maintaining the cellular pool of dGTP required for DNA synthesis.

De Novo and Salvage Pathways

The biosynthesis of dGDP is integrated into the de novo and salvage pathways of purine synthesis. In the de novo pathway, purine rings are synthesized from simpler precursors. The salvage pathway recycles pre-existing bases and nucleosides. Both pathways converge on the production of dGMP, which is then phosphorylated to dGDP.

Quantitative Data

The following table summarizes key enzymatic parameters related to dGDP metabolism. These values are representative and can vary depending on the specific enzyme source and experimental conditions.

| Enzyme | Substrate | Product | Km (µM) | Vmax (units/mg) | Reference |

| Guanylate Kinase | dGMP | dGDP | 10 - 50 | Varies | [6] |

| Nucleoside Diphosphate Kinase | dGDP | dGTP | 50 - 200 | Varies | [8] |

Conclusion

Deoxyguanosine diphosphate, while not having a celebrated "discovery" moment, is a cornerstone of our understanding of DNA synthesis and purine metabolism. Its identity and function were revealed through the meticulous work of pioneers like Arthur Kornberg, whose research into the fundamental processes of life continues to inform and inspire the scientific community. This guide has provided a technical overview of the historical context, biochemical roles, and key experimental approaches related to dGDP, offering a valuable resource for researchers and professionals in the field of drug development and molecular biology.

References

- 1. Arthur Kornberg | Biochemist, Nobel Prize, DNA Synthesis | Britannica [britannica.com]

- 2. observervoice.com [observervoice.com]

- 3. Arthur Kornberg - Wikipedia [en.wikipedia.org]

- 4. arthurkornberg.stanford.edu [arthurkornberg.stanford.edu]

- 5. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for dGDP (HMDB0000960) [hmdb.ca]

- 7. P. aeruginosa Metabolome Database: dGDP (PAMDB000209) [pseudomonas.umaryland.edu]

- 8. Nucleoside diphosphate kinase strongly promotes GDP and ADP metabolism in the cell and affects endogenous proton leak in mitochondria – the kinase is hampered by oxidative phosphorylation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxyguanosine-5'-diphosphate (dGDP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyguanosine-5'-diphosphate (dGDP) is a fundamental purine (B94841) deoxyribonucleoside diphosphate (B83284) that plays a crucial role in cellular metabolism and the maintenance of genomic integrity. As a precursor for the synthesis of 2'-deoxyguanosine-5'-triphosphate (dGTP), it is an essential component for DNA replication and repair processes. This technical guide provides a comprehensive overview of the physical and chemical properties of dGDP, detailed experimental protocols for its analysis, and its involvement in key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and molecular biology research.

Physicochemical Properties

This compound is a complex organic molecule with specific physical and chemical characteristics that are critical for its biological function and for its handling and analysis in a laboratory setting.

Physical Properties

The physical properties of dGDP are summarized in the table below. These properties are essential for its storage, handling, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂ | |

| Molecular Weight | 427.20 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | 5.5 mg/mL in water. Slightly soluble in DMSO and methanol. | |

| Melting Point | Data not readily available. Decomposes at high temperatures. |

Chemical Properties

The chemical properties of dGDP dictate its reactivity and stability under various conditions.

| Property | Value | Reference |

| IUPAC Name | [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (B84403) | |

| CAS Number | 3493-09-2 | |

| pKa | The phosphate groups have pKa values around 6.0-6.4 for the second ionization. The guanine (B1146940) base has pKa values associated with its protonation sites. | |

| Stability | Stable when stored at -20°C. Susceptible to hydrolysis, particularly at acidic pH. |

Spectroscopic Data

Spectroscopic analysis is a cornerstone for the identification and quantification of dGDP.

UV-Vis Spectroscopy

This compound exhibits a characteristic UV absorption profile due to the presence of the guanine base.

| Parameter | Value | Reference |

| λmax (at pH 7) | ~252 nm and a shoulder at ~270 nm | |

| Molar Extinction Coefficient (ε) at 252 nm | Data not readily available for dGDP. For dGTP, it is approximately 13,700 M⁻¹cm⁻¹. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. The following are predicted chemical shifts for the proton (¹H) and carbon (¹³C) nuclei in dGDP.

¹H NMR (in D₂O):

-

H8 (purine): ~8.0 ppm (singlet)

-

H1' (ribose): ~6.2 ppm (triplet)

-

H2' (ribose): ~2.5-2.8 ppm (multiplet)

-

H3' (ribose): ~4.7 ppm (multiplet)

-

H4' (ribose): ~4.1 ppm (multiplet)

-

H5', H5'' (ribose): ~4.0 ppm (multiplet)

¹³C NMR (in D₂O):

-

C8 (purine): ~137 ppm

-

C6 (purine): ~159 ppm

-

C5 (purine): ~116 ppm

-

C4 (purine): ~151 ppm

-

C2 (purine): ~153 ppm

-

C1' (ribose): ~83 ppm

-

C4' (ribose): ~85 ppm

-

C3' (ribose): ~71 ppm

-

C5' (ribose): ~65 ppm

-

C2' (ribose): ~39 ppm

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for the detection and identification of dGDP. The expected exact mass can be used for high-resolution mass spectrometry analysis.

| Parameter | Value | Reference |

| Monoisotopic Mass | 427.0294 g/mol | |

| Primary Fragmentation Patterns | Loss of phosphate groups and cleavage of the glycosidic bond. |

Biological Role and Signaling Pathways

This compound is a central molecule in purine metabolism and is indispensable for DNA synthesis and repair.

Purine Metabolism

dGDP is an intermediate in the de novo and salvage pathways of purine biosynthesis. It is synthesized from 2'-deoxyguanosine-5'-monophosphate (dGMP) by the action of guanylate kinase and is subsequently phosphorylated to dGTP by nucleoside diphosphate kinase.

Role in DNA Replication and Repair

dGDP is the direct precursor to dGTP, one of the four deoxyribonucleoside triphosphates required for DNA synthesis by DNA polymerases. The availability of dGTP is a critical factor for the fidelity and efficiency of DNA replication and repair.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying dGDP. This section provides detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a reverse-phase HPLC method for the separation and quantification of dGDP.

Materials:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

dGDP Standard: A solution of known concentration in Mobile Phase A.

Procedure:

-

Sample Preparation: Dissolve the sample containing dGDP in Mobile Phase A and filter through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Gradient:

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 25% B

-

25-30 min: 25% B

-

30-35 min: Linear gradient to 100% A

-

35-45 min: 100% A (re-equilibration)

-

-

-

Data Analysis: Quantify the amount of dGDP by comparing the peak area of the sample to a standard curve generated from known concentrations of the dGDP standard.

Enzymatic Assay: Phosphorylation of dGDP to dGTP

This protocol describes a coupled enzymatic assay to measure the activity of nucleoside diphosphate kinase (NDPK) using dGDP as a substrate. The production of dGTP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl.

-

dGDP Solution: 10 mM in water.

-

ATP Solution: 10 mM in water.

-

Phosphoenolpyruvate (PEP) Solution: 20 mM in water.

-

NADH Solution: 10 mM in water.

-

Lactate Dehydrogenase (LDH) / Pyruvate Kinase (PK) Enzyme Mix: Commercially available.

-

Nucleoside Diphosphate Kinase (NDPK) Enzyme: The enzyme to be assayed.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

800 µL Reaction Buffer

-

50 µL dGDP Solution

-

50 µL ATP Solution

-

20 µL PEP Solution

-

20 µL NADH Solution

-

10 µL LDH/PK Enzyme Mix

-

-

Incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium and to consume any contaminating ADP or pyruvate.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the NDPK enzyme solution.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of dGTP production.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Conclusion

This compound is a molecule of significant interest in molecular biology, biochemistry, and pharmacology. A thorough understanding of its physical and chemical properties, as well as reliable methods for its analysis, are paramount for advancing research in these fields. This technical guide provides a consolidated resource of this critical information, intended to facilitate further investigation into the multifaceted roles of dGDP in cellular processes and as a potential target for therapeutic intervention.

An In-depth Technical Guide on the Core Role of dGDP in DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyguanosine diphosphate (B83284) (dGDP) is a critical intermediate in the complex symphony of nucleotide metabolism, playing a foundational, albeit often overlooked, role in the fidelity of DNA replication and the efficacy of DNA repair. While its phosphorylated successor, deoxyguanosine triphosphate (dGTP), is the direct building block for DNA synthesis, the regulation, availability, and metabolic flux of dGDP are paramount for maintaining genomic integrity.[1][2] This technical guide provides a comprehensive examination of dGDP's lifecycle, from its synthesis via de novo and salvage pathways to its ultimate incorporation into the DNA backbone. We will delve into the enzymatic machinery governing dGDP metabolism, present quantitative kinetic data, and detail established experimental protocols for its study. Furthermore, this guide will explore the profound implications of dGDP and the broader dNTP pool balance on DNA replication fidelity and repair mechanisms, highlighting its significance as a potential target for therapeutic intervention in oncology and virology.

The Central Role of dGDP in Nucleotide Metabolism

Deoxyguanosine diphosphate is a deoxyribonucleoside diphosphate.[3] It is a crucial precursor for deoxyguanosine triphosphate (dGTP), one of the four essential building blocks for DNA synthesis by DNA polymerases.[1][2][4] The cellular concentration of dNTPs is meticulously regulated to ensure high-fidelity DNA replication and to provide the necessary substrates for various DNA repair pathways.[5][6][7] Imbalances in the dNTP pools can lead to increased mutation rates and genomic instability, which are hallmarks of cancer.[1][6][7]

Synthesis of dGDP

dGDP is synthesized through two primary pathways: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: The primary route for dGDP synthesis begins with guanosine (B1672433) diphosphate (GDP). The enzyme ribonucleotide reductase (RNR) catalyzes the reduction of the 2'-hydroxyl group of the ribose sugar on GDP to produce dGDP.[2] This reaction is the rate-limiting step in the de novo synthesis of all deoxyribonucleotides and is subject to complex allosteric regulation.[2][8]

-

Salvage Pathway: The salvage pathway recycles deoxyguanosine from the degradation of DNA. Deoxyguanosine is first phosphorylated to deoxyguanosine monophosphate (dGMP) by deoxyguanosine kinase (dGK).[9] Subsequently, guanylate kinase (GK) phosphorylates dGMP to dGDP.[10] This pathway is particularly important in non-dividing cells and in mitochondria.[9][11]

The conversion of dGDP to dGTP is then catalyzed by nucleoside diphosphate kinase (NDPK), which transfers a phosphate (B84403) group from ATP to dGDP.[1][12]

Signaling Pathways in dGDP Metabolism

The intricate network of reactions governing dGDP synthesis is crucial for maintaining a balanced dNTP pool. The following diagram illustrates the key enzymatic steps in both the de novo and salvage pathways leading to dGTP.

dGDP and DNA Replication Fidelity

The accuracy of DNA replication is dependent on a balanced supply of the four dNTPs.[6][7] Alterations in the relative concentrations of dNTPs can lead to increased misincorporation of nucleotides by DNA polymerases.[6][7][13]

Impact of dGTP Pool Size on Mutagenesis

An excess of dGTP relative to other dNTPs can promote the misincorporation of guanine (B1146940) opposite a template thymine, leading to T•G mismatches.[14] Conversely, a depletion of the dGTP pool can increase the likelihood of other nucleotides being inserted opposite a template cytosine.[13] Studies in yeast have shown that imbalanced dNTP pools, even when none of the dNTP levels are below normal, can be highly mutagenic.[6][7] This highlights the critical importance of tightly regulating the entire dNTP synthesis pathway, including the production of dGDP.

The Role of Oxidative Damage

Reactive oxygen species can oxidize dGTP in the nucleotide pool to 8-oxo-dGTP.[15][16] This damaged nucleotide can be misincorporated by DNA polymerases opposite adenine, leading to A:T to C:G transversions if not corrected by repair mechanisms.[15] The presence of even trace amounts of 8-oxo-dGTP in the dNTP pool has been shown to reduce the fidelity of DNA polymerase γ.[15]

dGDP and DNA Repair Mechanisms

DNA repair systems are essential for correcting errors that arise during replication and from DNA damage. The efficiency of these repair pathways can be influenced by the availability of dNTPs.

Mismatch Repair (MMR)

The mismatch repair (MMR) system corrects base-base mismatches and small insertions or deletions that occur during DNA replication.[17][18] After the mismatch is recognized and the incorrect nucleotide is excised, DNA polymerase fills the gap using the correct dNTPs.[17][19] An imbalanced dNTP pool can potentially compromise the fidelity of this repair synthesis, leading to the re-insertion of an incorrect nucleotide.[7]

Base Excision Repair (BER)

Base excision repair (BER) is responsible for repairing damaged bases, such as those resulting from oxidation, deamination, or alkylation.[20] The process involves the removal of the damaged base by a DNA glycosylase, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to fill the resulting gap.[19][20] Human DNA polymerase β (Pol β), a key enzyme in BER, has been shown to be capable of inserting dGDP, although at a significantly reduced rate compared to dGTP.[21][22] The insertion efficiency is drastically impaired, suggesting that the polymerase has evolved to specifically utilize triphosphate substrates.[21][22]

The following diagram illustrates a simplified workflow for the Base Excision Repair pathway, highlighting the step where dGTP is incorporated.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in dGDP metabolism and cellular dNTP concentrations.

Table 1: Kinetic Parameters of Key Enzymes in dGDP Metabolism

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Tissue |

| Ribonucleotide Reductase (RNR) | GDP | Data not readily available | Data not readily available | Data not readily available | E. coli / Human |

| Guanylate Kinase (GK) | GMP | 6 - 12 | 260 | 2.2 - 4.3 x 10⁷ | Human |

| Guanylate Kinase (GK) | dGMP | 25 - 40 | 200 | 0.5 - 0.8 x 10⁷ | Human |

| Nucleoside Diphosphate Kinase (NDPK) | dGDP | Data not readily available | Data not readily available | Data not readily available | Human Erythrocytes |

| DNA Polymerase β | dGTP | 0.28 ± 0.05 | 0.096 ± 0.003 | 3.4 x 10⁵ | Human |

| DNA Polymerase β | dGDP | 1100 ± 200 | (3.0 ± 0.4) x 10⁻⁶ | 2.7 | Human |

Note: Kinetic parameters can vary significantly depending on the specific experimental conditions (pH, temperature, cofactors).

Table 2: Cellular dNTP Concentrations (pmol/10⁶ cells)

| Cell Type | dATP | dCTP | dGTP | dTTP | Reference |

| Mouse Hepatoma (Hepa1-6) | 12.8 ± 1.1 | 18.2 ± 1.4 | 5.2 ± 0.4 | 22.9 ± 2.0 | [23] |

| Mouse Hepatoma + 5-FU | 18.1 ± 1.5 | 11.2 ± 1.0 | 3.1 ± 0.3 | 4.6 ± 0.4 | [23] |

| BAF3 cells (IL-3+) | ~2.5 | ~12.5 | ~1.5 | ~7.5 | [24][25] |

| BAF3 cells (IL-3 withdrawal) | ~0.5 | ~12.5 | ~0.5 | ~1.5 | [24][25] |

Experimental Protocols

Quantification of Intracellular dNTP Pools

Accurate measurement of dNTP pools is crucial for studying the effects of drugs or genetic modifications on DNA metabolism.[5]

Method: DNA Polymerase-Based Radioenzymatic Assay [26][27]

This method relies on the principle that the incorporation of a radiolabeled dNTP into a synthetic DNA template/primer by a DNA polymerase is proportional to the amount of the unlabeled dNTP in the sample.

-

Cell Extraction:

-

Harvest cells and wash with cold PBS.

-

Extract nucleotides with 60% methanol.

-

Centrifuge to remove cell debris and dry the supernatant.

-

Resuspend the nucleotide extract in water.[27]

-

-

Assay Reaction:

-

Prepare a reaction mixture containing a specific synthetic oligonucleotide template/primer, a radiolabeled dNTP (e.g., [³H]dATP), and a DNA polymerase (e.g., Taq polymerase for dGTP and dCTP assays, Klenow fragment for dATP and dTTP assays).[26]

-

Add a known amount of the cell extract to the reaction mixture.

-

Incubate to allow for DNA synthesis.

-

Stop the reaction and spot the mixture onto DE81 ion-exchange filters.

-

Wash the filters to remove unincorporated radiolabeled dNTPs.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Quantification:

-

Create a standard curve using known concentrations of the dNTP being measured.

-

Determine the concentration of the dNTP in the cell extract by comparing its radioactivity to the standard curve.

-

Ribonucleotide Reductase (RNR) Activity Assay

Measuring RNR activity is key to understanding the de novo synthesis of dGDP.

Method: HPLC-Based Assay

This assay measures the conversion of a ribonucleoside diphosphate substrate (e.g., GDP) to its corresponding deoxyribonucleoside diphosphate (dGDP).

-

Reaction Mixture:

-

Assay Procedure:

-

Initiate the reaction by adding the substrate.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C for human RNR).

-

Take aliquots at various time points and stop the reaction (e.g., by boiling or adding acid).

-

Treat the samples with a phosphatase to convert diphosphates and triphosphates to nucleosides.

-

Separate the resulting ribonucleosides and deoxyribonucleosides using reverse-phase HPLC.

-

Quantify the amount of product formed by measuring radioactivity or UV absorbance.

-

Guanylate Kinase (GK) Activity Assay

This assay is used to measure the activity of GK in the salvage pathway.

Method: Coupled-Enzyme Spectrophotometric Assay [31][32]

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

-

Principle:

-

GK: GMP + ATP → GDP + ADP

-

Pyruvate Kinase (PK): ADP + PEP → ATP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH → Lactate + NAD⁺

-

-

Reaction Mixture:

-

Prepare a buffer containing Tris-HCl, KCl, MgCl₂, phosphoenolpyruvate (B93156) (PEP), NADH, and an excess of PK and LDH.[31][32]

-

Add the substrate GMP and ATP.

-

Add the GK enzyme preparation to initiate the reaction.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the GK activity.

-

Therapeutic Implications

The critical role of dGDP and the dNTP pool in cell proliferation and genome stability makes the enzymes involved in their metabolism attractive targets for therapeutic intervention.[10][33]

-

Oncology: Cancer cells have a high demand for dNTPs to sustain rapid proliferation. Inhibitors of ribonucleotide reductase, such as hydroxyurea (B1673989) and gemcitabine, are used in cancer chemotherapy to deplete the dNTP pools and inhibit DNA synthesis.[34] Targeting guanylate kinase could also be a viable strategy to disrupt dGTP supply.[10]

-

Antiviral Therapy: Many antiviral drugs are nucleoside analogs that, once phosphorylated, can be incorporated into the viral DNA, causing chain termination. The activation of these drugs often relies on cellular kinases, including guanylate kinase.[10] For example, the anti-herpes drug acyclovir (B1169) is phosphorylated by a viral thymidine (B127349) kinase and then further by cellular guanylate kinase.[10]

-

Targeting Metabolic Vulnerabilities: Recent research has highlighted that different cellular states within tumors can have distinct metabolic vulnerabilities.[35][36] Targeting specific metabolic pathways, including nucleotide metabolism, could offer a more selective approach to cancer therapy.[35][37][38][39]

Conclusion

Deoxyguanosine diphosphate stands at a critical juncture in nucleotide metabolism, directly influencing the supply of dGTP for DNA replication and repair. The meticulous regulation of its synthesis through the de novo and salvage pathways is essential for maintaining a balanced dNTP pool, which in turn is fundamental for genomic stability. Disruptions in this delicate balance can lead to increased mutation rates and are a contributing factor to the development of diseases such as cancer. The enzymes that govern dGDP metabolism, particularly ribonucleotide reductase and guanylate kinase, represent promising targets for the development of novel therapeutics. A thorough understanding of the biochemical and cellular roles of dGDP, facilitated by the quantitative and methodological approaches outlined in this guide, is crucial for researchers and drug development professionals seeking to exploit these pathways for therapeutic benefit.

References

- 1. fiveable.me [fiveable.me]

- 2. dGTP: Structure, Function & Applications in Biotechnology [baseclick.eu]

- 3. Deoxyguanosine diphosphate - Wikipedia [en.wikipedia.org]

- 4. DNA-dependent DNA polymerase ~ ViralZone [viralzone.expasy.org]

- 5. benchchem.com [benchchem.com]

- 6. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity | PLOS Genetics [journals.plos.org]

- 7. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracting and Measuring dNTP Pools in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme Activity Measurement for Guanylate Kinase [creative-enzymes.com]

- 11. researchgate.net [researchgate.net]

- 12. rroij.com [rroij.com]

- 13. Effect of dNTP pool alterations on fidelity of leading and lagging strand DNA replication in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Pol μ dGTP mismatch insertion opposite T coupled with ligation reveals promutagenic DNA repair intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA mismatch repair - Wikipedia [en.wikipedia.org]

- 18. Khan Academy [khanacademy.org]

- 19. Khan Academy [khanacademy.org]

- 20. Base excision repair | DNA, Mismatch, Glycosylases | Britannica [britannica.com]

- 21. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Collection - Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - Biochemistry - Figshare [acs.figshare.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Regulation of the salvage pathway of deoxynucleotides synthesis in apoptosis induced by growth factor deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Regulation of the salvage pathway of deoxynucleotides synthesis in apoptosis induced by growth factor deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Ribonucleotide reductase activity assay [bio-protocol.org]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. pnas.org [pnas.org]

- 33. benchchem.com [benchchem.com]

- 34. Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. biorxiv.org [biorxiv.org]

- 36. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 37. pure.psu.edu [pure.psu.edu]

- 38. Metabolic Targets for Novel Therapeutic Strategies | Technology Networks [technologynetworks.com]

- 39. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Utilizing 2'-Deoxyguanosine-5'-diphosphate (dGDP) in Polymerase Chain Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-Deoxyguanosine-5'-diphosphate (dGDP) as a substrate in Polymerase Chain Reaction (PCR). While deoxynucleoside triphosphates (dNTPs) are the canonical substrates for DNA polymerases, recent studies have explored the potential for using deoxynucleoside diphosphates (dNDPs), such as dGDP.[1][2] This document details the current understanding of dGDP incorporation in PCR, presents available quantitative data, and provides hypothetical protocols for its experimental use.

Introduction

DNA polymerases are essential enzymes that synthesize new DNA strands, playing a crucial role in both DNA replication and repair.[1][3] The standard building blocks for this synthesis are 2'-deoxyguanosine-5'-triphosphates (dNTPs).[4][5] However, research has shown that some DNA polymerases, including both thermostable and mesophilic ones, can utilize dNDPs as substrates, albeit with varying efficiencies.[2][6] The ability of a polymerase to incorporate dGDP is significantly influenced by the specific enzyme used. For instance, while some bacterial polymerases can readily use dNDPs, the insertion rate for mammalian polymerases like human DNA polymerase β is drastically reduced.[1][7]

The use of dGDP in PCR is an emerging area of research. Understanding the kinetics and efficiency of its incorporation is crucial for developing novel molecular biology applications and for studying the fundamental mechanisms of DNA polymerases. These notes are intended to guide researchers in exploring the potential of dGDP in their PCR-based assays.

Mechanism of dGDP Incorporation

The fundamental difference between dGTP and dGDP lies in the number of phosphate (B84403) groups. dGTP has three phosphate groups (α, β, and γ), while dGDP has only two (α and β).[8] During DNA synthesis, the α-phosphate of the incoming nucleotide forms a phosphodiester bond with the 3'-hydroxyl group of the growing DNA strand, and a pyrophosphate (β and γ phosphates) is released.[5] When dGDP is used, only an inorganic phosphate is released.[2] The absence of the γ-phosphate in dGDP can significantly impact the efficiency of the polymerase reaction, as this group is involved in the chemical mechanism of nucleotide insertion for many polymerases.[1][3]

Figure 1: Comparison of dGTP and dGDP incorporation in PCR.

Quantitative Data

The efficiency of dGDP incorporation varies significantly depending on the DNA polymerase used. The following table summarizes key quantitative data from studies on the use of dNDPs in DNA synthesis.

| Parameter | Taq DNA Polymerase | Human DNA Polymerase β | Reference(s) |

| Substrate | dGDP | dGDP | [1][2] |

| Relative Efficiency | Requires ~2-fold higher concentration than dGTP for similar PCR efficiency. | Apparent insertion rate (kpol) is reduced 32,000-fold compared to dGTP. | [1][2] |

| KM (dNDP) | ~20 times higher than for dNTP. | Not explicitly stated, but binding affinity (KD) was determined. | [3][6] |